2-(2-bromo-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(2-bromo-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a bromine atom at the 2-position of the thiazole ring and an ethanamine group makes this compound unique. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of 1,3-thiazole with bromoacetyl chloride to form 2-(bromoacetyl)-1,3-thiazole. This intermediate is then reacted with ethanamine to yield the final product. The reaction is usually carried out at room temperature and may require the presence of a drying agent to ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(2-bromo-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(2-bromo-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways. For example, it may bind to DNA and interfere with topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-(bromoacetyl)-1,3-thiazole
- 2-(2-thiazolyl)ethanamine
- 2-(2-bromo-1,3-thiazol-5-yl)ethanol
Uniqueness
2-(2-bromo-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride is unique due to the presence of both the bromine atom and the ethanamine group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2639441-85-1 |
---|---|
Molecular Formula |
C5H9BrCl2N2S |
Molecular Weight |
280 |
Purity |
95 |
Origin of Product |
United States |
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